Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro-
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Overview
Description
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical And Physiological Effects
Studies have shown that Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.
Future Directions
There are several potential future directions for research involving Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro-. Some possible areas of investigation include:
1. Further elucidation of the compound's mechanism of action.
2. Exploration of its potential use as a therapeutic agent for various diseases.
3. Investigation of its potential use as a fluorescent probe in biological imaging.
4. Development of new synthetic methods for the compound to improve its solubility and other properties.
In conclusion, Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- is a compound with significant potential for various applications in the scientific community. Its versatility and range of effects make it an attractive target for further research in the future.
Synthesis Methods
The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- involves the reaction of a cycloheptene derivative with a pyrrolidine derivative in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, resulting in the formation of the spirocyclic compound.
Scientific Research Applications
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. Additionally, it has been investigated for its potential use as a fluorescent probe in biological imaging.
properties
CAS RN |
1034-46-4 |
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Product Name |
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- |
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
spiro[pyrrolidine-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,5-dione |
InChI |
InChI=1S/C18H15NO2/c20-16-11-18(17(21)19-16)14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2,(H,19,20,21) |
InChI Key |
SWXGTCKIGMOVFI-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3(CC(=O)NC3=O)C4=CC=CC=C41 |
Canonical SMILES |
C1CC2=CC=CC=C2C3(CC(=O)NC3=O)C4=CC=CC=C41 |
synonyms |
10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione |
Origin of Product |
United States |
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